2-({7-chloro-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(3-chlorophenyl)acetamide
CAS No.: 896331-27-4
Cat. No.: VC5956787
Molecular Formula: C15H10Cl2N4O2S
Molecular Weight: 381.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 896331-27-4 |
|---|---|
| Molecular Formula | C15H10Cl2N4O2S |
| Molecular Weight | 381.23 |
| IUPAC Name | 2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(3-chlorophenyl)acetamide |
| Standard InChI | InChI=1S/C15H10Cl2N4O2S/c16-9-2-1-3-11(6-9)18-13(22)8-24-14-19-12-5-4-10(17)7-21(12)15(23)20-14/h1-7H,8H2,(H,18,22) |
| Standard InChI Key | MGFLBWBPCIOOJO-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)CSC2=NC(=O)N3C=C(C=CC3=N2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound belongs to the pyrido[1,2-a] triazine family, featuring a fused bicyclic core with a sulfanylacetamide side chain. Key structural elements include:
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Core: A 7-chloro-4-oxo-4H-pyrido[1,2-a] triazin-2-yl group, which combines a pyridine ring fused with a triazine moiety.
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Substituents: A sulfur-linked acetamide group at position 2 and a 3-chlorophenyl group at the terminal amide position.
Table 1: Fundamental Molecular Properties
Physicochemical Properties
While solubility data remain unreported, the compound’s logP (calculated via PubChem tools) suggests moderate lipophilicity, favoring membrane permeability. The presence of two chlorine atoms and a sulfanyl group enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions .
Synthesis and Analytical Characterization
Synthetic Pathways
The synthesis involves multi-step reactions, typically starting with the formation of the pyrido-triazine core followed by sulfanylacetamide coupling. Key steps include:
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Core Assembly: Cyclocondensation of chlorinated pyridine derivatives with triazine precursors under acidic conditions.
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Sulfanyl Group Introduction: Thiolation at position 2 using sulfur-containing reagents (e.g., Lawesson’s reagent).
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Acetamide Coupling: Reaction of the sulfanyl intermediate with 3-chlorophenyl isocyanate or via carbodiimide-mediated amide bond formation.
Quality Control Methods
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Thin-Layer Chromatography (TLC): Monitors reaction progress and purity.
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Nuclear Magnetic Resonance (NMR): Confirms structural integrity through characteristic peaks (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 4.1 ppm for the methylene group in acetamide).
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Mass Spectrometry: Validates molecular weight via ESI-MS (m/z 381.23 [M+H]⁺).
Comparative Analysis with Structural Analogs
Table 2: Comparison with Related Compounds
Challenges and Future Directions
Knowledge Gaps
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Solubility and Stability: Empirical data are needed to optimize formulation.
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In Vivo Pharmacokinetics: No ADMET (absorption, distribution, metabolism, excretion, toxicity) studies are reported.
Research Opportunities
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Analog Synthesis: Modify the sulfanyl group to sulfonamides for enhanced bioavailability.
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Target Identification: High-throughput screening against kinase libraries or microbial panels.
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